molecular formula C8H19NO B099503 8-Amino-1-octanol CAS No. 19008-71-0

8-Amino-1-octanol

Cat. No.: B099503
CAS No.: 19008-71-0
M. Wt: 145.24 g/mol
InChI Key: WDCOJSGXSPGNFK-UHFFFAOYSA-N
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Description

8-Amino-1-octanol is an organic compound with the molecular formula C8H19NO. It is a white to almost white crystalline solid at room temperature. This compound is characterized by the presence of an amino group (-NH2) attached to the eighth carbon of an octanol chain, making it a primary amine and a primary alcohol. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Amino-1-octanol can be synthesized through several methods. One common approach involves the reduction of 8-nitro-1-octanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. Another method involves the reaction of 1-octene with hydroxylamine-O-sulfonic acid, followed by reduction with lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 8-nitro-1-octanol. This process is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 8-nitro-1-octanol is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 8-aminooctanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 8-aminooctane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (Pd/C)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products:

    Oxidation: 8-Aminooctanoic acid

    Reduction: 8-Aminooctane

    Substitution: Amides, sulfonamides

Scientific Research Applications

8-Amino-1-octanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and polymers.

    Biology: The compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target the central nervous system.

    Industry: this compound is employed in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 8-Amino-1-octanol depends on its application. In biochemical contexts, it can interact with enzymes and receptors due to its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For instance, in medicinal chemistry, it may act as a ligand for certain receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

    1-Amino-2-octanol: Similar structure but with the amino group on the second carbon.

    8-Amino-1-decanol: Similar structure but with a longer carbon chain.

    8-Amino-1-hexanol: Similar structure but with a shorter carbon chain.

Uniqueness: 8-Amino-1-octanol is unique due to its specific chain length and the position of the amino group. This configuration provides distinct chemical properties and reactivity compared to its analogs. For example, the position of the amino group affects its ability to participate in hydrogen bonding and its overall hydrophilicity, which can influence its behavior in biological systems and its utility in synthetic applications.

Properties

IUPAC Name

8-aminooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCOJSGXSPGNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579607
Record name 8-Aminooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19008-71-0
Record name 8-Aminooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

8-Azido-octan-1-ol (1.99 g, 11.6 mmol) was dissolved in ethanol (25 mL) and Lindlar catalyst (200 mg) was added. The solution was hydrogenated at 50 psi, 30° C. for 2 hours. The catalyst was removed by filtration through Kieselguhr and the solvent was removed in vacuo to give a white solid 1.33 g (79% yield), mp 48°-53° C.;
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Lindlar catalyst
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel enzymatic approach is described in the research for synthesizing 8-Amino-1-octanol?

A1: The research paper [] outlines a novel method for synthesizing aliphatic primary ω-amino alcohols, including this compound, from their corresponding ω-amino fatty acids. This method utilizes a carboxylic acid reductase enzyme, offering a potentially greener and more efficient alternative to traditional chemical synthesis routes.

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